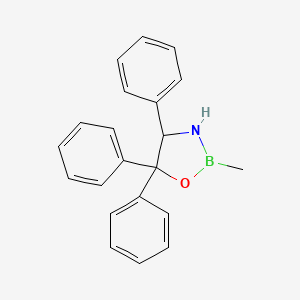
(r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. Its unique structure, featuring a boron atom within a five-membered ring, allows it to facilitate various chemical reactions with high enantioselectivity. This compound is particularly valuable in the pharmaceutical industry for the production of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The process can be summarized as follows:
Formation of the boron-amino alcohol complex: Triphenylborane is reacted with a chiral amino alcohol in an inert solvent such as toluene.
Cyclization: The intermediate complex undergoes cyclization to form the oxazaborolidine ring.
Industrial Production Methods
Industrial production of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is known for its role in catalyzing various asymmetric reactions, including:
Reduction: It is commonly used in asymmetric hydrogenation and hydrosilylation reactions.
Substitution: The compound can facilitate enantioselective substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrogenation: Utilizes hydrogen gas and a suitable hydrogen donor.
Hydrosilylation: Involves the use of silanes as reducing agents.
Substitution: Often employs organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products of reactions catalyzed by (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE are typically enantiomerically pure compounds, which are highly sought after in the synthesis of pharmaceuticals and fine chemicals.
科学的研究の応用
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: Facilitates the synthesis of chiral intermediates for the development of biologically active molecules.
Medicine: Plays a crucial role in the synthesis of enantiomerically pure pharmaceuticals, which can have different therapeutic effects compared to their racemic mixtures.
Industry: Employed in the production of fine chemicals and agrochemicals, where enantioselectivity is essential.
作用機序
The mechanism of action of (4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE involves the formation of a chiral environment around the boron atom, which interacts with the substrate to induce enantioselectivity. The boron atom acts as a Lewis acid, coordinating with the substrate and facilitating the transfer of hydrogen or other groups in a stereoselective manner. This results in the formation of enantiomerically pure products.
類似化合物との比較
Similar Compounds
(4S)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE: The enantiomer of the compound, which has similar catalytic properties but induces the opposite enantiomeric excess.
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE derivatives: Various derivatives with different substituents on the phenyl rings or the amino alcohol moiety, which can alter the catalytic properties and selectivity.
Uniqueness
(4R)-2-METHYL-4,5,5-TRIPHENYL-1,3,2-OXAZABOROLIDINE is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its ability to produce enantiomerically pure compounds with high efficiency makes it a valuable tool in both academic research and industrial applications.
特性
IUPAC Name |
2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)

![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)



![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
